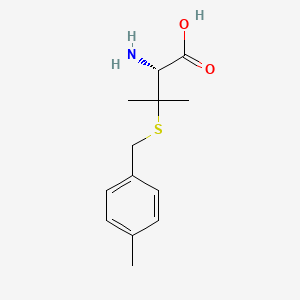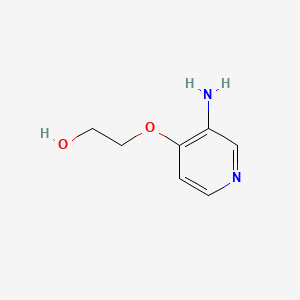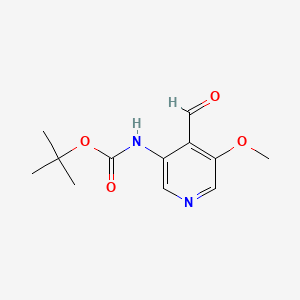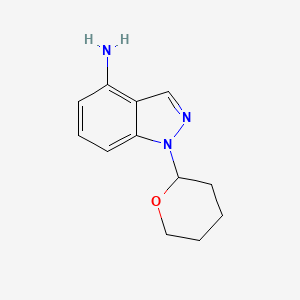
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound. It seems to be a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is often used in various types of coupling reactions, such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound plays a critical role in the synthesis of boric acid ester intermediates with benzene rings, achieved through a three-step substitution reaction. Its structure has been elucidated using a combination of FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, providing insights into its molecular architecture and physicochemical properties. Advanced techniques like density functional theory (DFT) have been applied to predict and compare the molecular structures, further confirming the accuracy of experimental findings with theoretical calculations. This compound's utility in synthesis is not limited to boric acid esters; it also extends to the creation of heteroaryl-linked benzimidazoles and cyclic diamines containing boronate esters, showcasing its versatility in generating a wide array of chemical entities with potential applications in materials science and medicinal chemistry (Huang et al., 2021).
Catalytic Applications
One of the notable applications of this compound is in catalysis, particularly in the Pd-catalyzed borylation of aryl bromides. This process is crucial for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which are significant for further chemical transformations. The method offers an efficient route to these compounds, especially for aryl bromides bearing sulfonyl groups, indicating its potential for facilitating diverse synthetic pathways (Takagi & Yamakawa, 2013).
Sensing and Detection
An innovative application of derivatives of this compound is in the development of organic thin-film fluorescence probes for explosive detection, specifically targeting hydrogen peroxide vapor—a signature compound of peroxide-based explosives. This research highlights the potential of boron ester or acid functional groups, when modified, to enhance the sensing performance significantly. The fast deboronation velocity in the presence of H2O2 vapor underscores the importance of such compounds in creating sensitive detection systems for security applications (Fu et al., 2016).
Potential Biological Applications
Although the specific compound 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde itself has not been directly linked to biological applications, related structures have been investigated for their antifungal and antibacterial properties. This suggests a broader research interest in compounds with boronate esters for their possible use in pharmaceuticals and as bioactive molecules (Irving et al., 2003).
Wirkmechanismus
Target of Action
The compound is often used as a reagent in chemical reactions, particularly in the formation of useful glycosyl donors and ligands . It doesn’t have a specific biological target but interacts with other chemicals in the reaction.
Mode of Action
The compound is known to participate in various types of coupling reactions, such as Buchwald-Hartwig, Hiyama, Sonogashira, Suzuki-Miyaura, Heck, Stille, and Negishi Couplings . These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. Proper storage and handling are necessary to maintain its reactivity and prevent hazardous reactions .
Eigenschaften
IUPAC Name |
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGQMZRCRXFFKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581210.png)
![2-[2-(Morpholin-4-yl)ethoxy]-N-(pyridin-3-yl)benzamide](/img/structure/B581212.png)




![N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole](/img/structure/B581221.png)
![5-broMo-N-Methylbenzo[d]oxazol-2-aMine](/img/structure/B581222.png)





